1-(4-Chlorophenyl)-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione
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Description
1-(4-Chlorophenyl)-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C20H21ClN2O3 and its molecular weight is 372.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
Synthesis of related compounds involves complex organic reactions that may include the formation of substituted furans, pyrroles, thiophenes, and their derivatives through cross-coupling reactions, domino processes, and Paal-Knorr cyclization reactions. These methodologies demonstrate the versatility in synthesizing heterocyclic compounds that could be related to the structure of interest (Yin et al., 2008). The synthesis often targets the incorporation of specific functional groups or structural motifs that confer desired chemical or physical properties to the final compound, such as increased stability, reactivity, or specificity towards biological targets.
Chemical Properties and Reactions
The chemical reactions involving related compounds can provide insights into their potential applications and functionalities. For example, reactions of oxazine-dione derivatives with amines under various conditions highlight the reactivity of specific functional groups and the potential to generate a diverse array of products, including pyrimidines and urethanes, which could be useful in various chemical and pharmaceutical contexts (Kinoshita et al., 1989).
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-14-2-8-19(22-12-14)26-17-10-11-23(13-17)20(25)9-7-18(24)15-3-5-16(21)6-4-15/h2-6,8,12,17H,7,9-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXUFRCBCQDAPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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